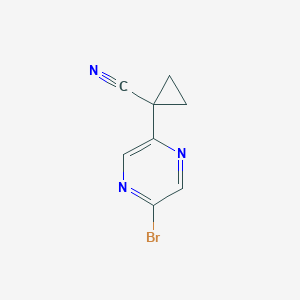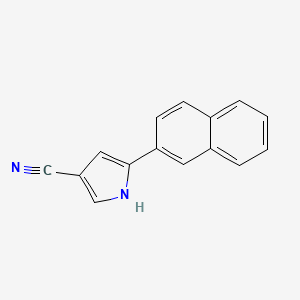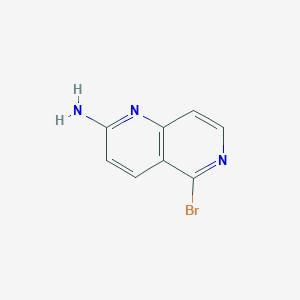
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethyl)aniline with formaldehyde and a suitable catalyst to form the quinoline ring system. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often necessary to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, malaria, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to increased potency and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinolone: A widely studied quinoline derivative with significant biological activity.
2-Methylquinoline: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning.
Uniqueness
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one is unique due to the presence of both an aminomethyl and a difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H10F2N2O |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
6-(aminomethyl)-2-(difluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)9-4-10(16)7-3-6(5-14)1-2-8(7)15-9/h1-4,11H,5,14H2,(H,15,16) |
InChI-Schlüssel |
FWXCZNZKOSAOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CN)C(=O)C=C(N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















